molecular formula C17H20N2O3 B5168210 1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea

1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea

Cat. No.: B5168210
M. Wt: 300.35 g/mol
InChI Key: MZGUGJRYAQXAQJ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-(4-propoxyphenyl)urea is an organic compound characterized by the presence of methoxy and propoxy groups attached to phenyl rings, which are further connected by a urea linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea typically involves the reaction of 4-methoxyaniline with 4-propoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-(4-propoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.

Major Products:

    Oxidation: Formation of 4-methoxybenzoic acid and 4-propoxybenzoic acid.

    Reduction: Formation of 4-methoxyaniline and 4-propoxyphenylamine.

    Substitution: Formation of various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-(4-propoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to the desired biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biochemical pathway.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the propoxy group, which may affect its solubility and reactivity.

    1-(4-Propoxyphenyl)-3-phenylurea: Lacks the methoxy group, which may influence its biological activity.

    1-(4-Methoxyphenyl)-3-(4-ethoxyphenyl)urea: Similar structure but with an ethoxy group instead of a propoxy group, potentially altering its properties.

Uniqueness: 1-(4-Methoxyphenyl)-3-(4-propoxyphenyl)urea is unique due to the presence of both methoxy and propoxy groups, which can influence its chemical reactivity, solubility, and biological activity

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-(4-propoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-3-12-22-16-10-6-14(7-11-16)19-17(20)18-13-4-8-15(21-2)9-5-13/h4-11H,3,12H2,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGUGJRYAQXAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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